2-Tetradecenoic acid

Description

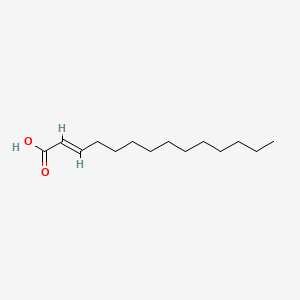

Structure

3D Structure

Properties

CAS No. |

39525-69-4 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

tetradec-2-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |

InChI Key |

IBYFOBGPNPINBU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC=CC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biological Distribution and Endogenous Formation

Natural Occurrence and Isolation from Biological Systems

2-Tetradecenoic acid has been identified in a variety of biological sources, ranging from microbial environments to complex plant and animal tissues. Its isolation and detection are crucial for understanding its roles in different biological processes.

Research has indicated the presence of this compound in microbial contexts. It has been detected in microbial cultures ontosight.ai, and studies involving yeast, such as Saccharomyces cerevisiae, have identified various tetradecenoic acid isomers, suggesting their involvement in cellular lipid metabolism and activation pathways within these organisms researchgate.net. Furthermore, extracts from certain algae, like Sargassum wightii, have yielded this compound, which demonstrated inhibitory activity against digestive enzymes relevant to carbohydrate metabolism researchgate.net.

Beyond microbial systems, this compound has been found in plant extracts ontosight.ai. In animal systems, it has been detected in human serum ontosight.ai. Furthermore, trans-2-tetradecenoic acid is recognized as an intermediate in fatty acid biosynthesis within humans hmdb.ca. While other tetradecenoic acid isomers, such as myristoleic acid (9-tetradecenoic acid), have been quantified in specific animal tissues thegoodscentscompany.com, the direct presence of this compound in a broader range of animal tissues requires further detailed investigation.

Fatty acids with double bonds can exist in different isomeric forms, typically cis (Z) or trans (E). For this compound, the trans isomer, specifically trans-2-tetradecenoic acid, has been identified as an intermediate in fatty acid biosynthesis hmdb.ca. Research into yeast fatty acid activation proteins (Faaps) has shown differential substrate specificities for various tetradecenoic acid isomers. For instance, while Z9-tetradecenoic acid is preferred by certain yeast enzymes, Ethis compound has been noted to act as an inhibitor of these activation proteins researchgate.net. This suggests that the biological prevalence and functional significance of specific isomers, such as the cis-2-tetradecenoic acid, may differ from their trans counterparts, with trans isomers sometimes playing regulatory or intermediate roles, and certain trans isomers potentially exhibiting inhibitory properties researchgate.net.

Endogenous Biosynthesis within Organisms

The endogenous formation of this compound is linked to the broader pathways of fatty acid synthesis within organisms.

This compound, particularly in its trans-2 form, serves as an intermediate in the de novo synthesis of fatty acids hmdb.ca. Fatty acid synthesis is a fundamental metabolic process that converts simple precursors like acetyl-CoA and NADPH into longer-chain fatty acids wikipedia.org. Within this complex process, unsaturated fatty acids are typically derived from saturated fatty acid precursors through the action of desaturase enzymes wikipedia.org.

The de novo synthesis of fatty acids involves a series of enzymatic steps. For trans-2-tetradecenoic acid, specific pathways have been described where it is converted from (R)-3-Hydroxy-tetradecanoic acid. This conversion is facilitated by enzymes such as fatty-acid synthase (EC: 2.3.1.85) and 3-Hydroxypalmitoyl-[acyl-carrier-protein] dehydratase (EC: 4.2.1.61) hmdb.ca. Generally, fatty acid synthesis begins with acetyl-CoA, which is converted to malonyl-CoA, and then elongated through repeated cycles involving fatty acid synthase, incorporating two-carbon units wikipedia.org. The introduction of double bonds, as seen in this compound, occurs through specific desaturation reactions, often involving dehydratase enzymes that create the unsaturation at a particular position along the fatty acid chain wikipedia.org.

Compound List

this compound

Tetradec-2-enoic acid

(E)-2-tetradecenoic acid

trans-2-tetradecenoic acid

(R)-3-Hydroxy-tetradecanoic acid

(Z)-9-tetradecenoic acid (Myristoleic acid)

(E)-9-tetradecenoic acid

(E)-4-tetradecenoic acid

(E)-6-tetradecenoic acid

Myristic acid (Tetradecanoic acid)

Myristoyl

Tetradecanoyl

Myristate

Tetradecanoate

Acetyl-CoA

Malonyl-CoA

NADPH

Myristyl alcohol

Myristyl aldehyde

Fatty-acid synthase

3-Hydroxypalmitoyl-[acyl-carrier-protein] dehydratase

Biosynthesis Pathways and Enzymatic Transformations

Elucidation of Specific Biosynthetic Routes Leading to 2-Tetradecenoic Acid

The primary biosynthetic route to this compound is the de novo fatty acid synthesis pathway. wikipedia.orgproteopedia.org This process begins with the precursor molecule acetyl-CoA, which is primarily derived from the metabolism of carbohydrates through glycolysis. wikipedia.orgproteopedia.org The synthesis proceeds through a repeating cycle of four reactions that collectively add two carbon atoms to the growing acyl chain.

The key steps in the synthesis of the 14-carbon backbone are:

Priming: The pathway is initiated with a single molecule of acetyl-CoA.

Elongation: The chain is extended through the sequential addition of two-carbon units derived from malonyl-CoA. aatbio.comresearchgate.net The synthesis of a 14-carbon chain (tetradecanoate) requires one molecule of acetyl-CoA and six molecules of malonyl-CoA.

Intermediate Formation: Each elongation cycle generates a β-ketoacyl-ACP, which is then reduced, dehydrated, and reduced again to form a saturated acyl-ACP. nih.gov The formation of this compound requires a deviation from the final reduction step. After the dehydration of the 3-hydroxy-tetradecanoyl-ACP intermediate, the resulting 2-tetradecenoyl-ACP is the direct precursor.

In some bacteria, such as Xanthomonas, (Z)-2-tetradecenoic acid functions as a diffusible signal factor (DSF), a type of quorum-sensing molecule. lew.ro Its production is linked to the rpf (regulation of pathogenicity factors) gene cluster, suggesting a specialized regulatory pathway may control its synthesis and release. lew.ro

Characterization of Enzymes Involved in this compound Metabolism

The synthesis of this compound is catalyzed by a suite of enzymes within the fatty acid synthase system. Each enzyme performs a specific reaction in the elongation and modification of the fatty acid chain.

Hydratases and dehydratases play a critical role in the formation of the double bond. Specifically, a 3-hydroxyacyl-[acyl-carrier-protein] dehydratase catalyzes the third step in the fatty acid elongation cycle. wikipedia.orgebi.ac.uk This enzyme removes a molecule of water from a 3-hydroxyacyl-ACP intermediate to create a double bond between the alpha (C2) and beta (C3) carbons, forming a trans-2-enoyl-ACP. nih.gov

For the synthesis of this compound, the specific substrate would be (3R)-3-hydroxytetradecanoyl-ACP. The enzyme responsible is a 3-hydroxyacyl-ACP dehydratase, such as FabZ. nih.govebi.ac.uk An analogous enzyme, 3-hydroxypalmitoyl-[acyl-carrier-protein] dehydratase, performs the same function on a 16-carbon substrate, converting (3R)-3-hydroxypalmitoyl-[acyl-carrier-protein] into hexadec-2-enoyl-[acyl-carrier-protein] and water. wikipedia.org This dehydration step is the direct origin of the C2-C3 double bond characteristic of this compound.

While the initial double bond at the C2 position is introduced by a dehydratase within the FAS cycle, other enzymes known as fatty acid desaturases are responsible for creating double bonds at other positions in the acyl chain. wikipedia.orgmdpi.com Desaturases are typically specific for the position and stereochemistry of the double bond they introduce. wikipedia.org For example, a Δ9-desaturase creates a double bond between the 9th and 10th carbon atoms from the carboxyl end. wikipedia.orgwikipedia.org

The stereochemistry of the double bond (cis or trans) is a crucial feature. The dehydratase in the standard FAS pathway, FabZ, generates a trans double bond. nih.gov However, some signaling molecules, like the DSF from Xanthomonas, are the cis (or Z) isomer, (Z)-2-tetradecenoic acid. lew.ro The conversion from the trans intermediate to a cis final product may involve a specific isomerase enzyme or a unique release mechanism that controls the final stereochemistry.

Precursor Utilization and Metabolic Flux Considerations

The fundamental building blocks for the de novo synthesis of this compound are acetyl-CoA and malonyl-CoA. aatbio.comoup.com Acetyl-CoA serves as the initial primer for the synthesis, while malonyl-CoA provides the two-carbon units for each subsequent elongation step. oup.com These precursors are central metabolites, primarily generated from carbohydrate breakdown. proteopedia.org

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions, or fluxes, within a biological system. nih.govrsc.org By using stable isotope tracers, such as 13C-labeled glucose or glutamine, researchers can track the flow of carbon atoms through metabolic pathways. nih.gov This allows for the determination of how much precursor is being channeled into fatty acid synthesis compared to other metabolic processes, like the TCA cycle. nih.govnih.gov Such analyses provide critical insights into how cells regulate fatty acid production in response to genetic or environmental changes. rsc.org

Substrate Specificity of Enzymatic Conversions

The enzymes involved in fatty acid biosynthesis exhibit a degree of substrate specificity, which helps regulate the final products of the pathway.

Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them to acyl-CoA esters and show specificity for different carboxylate substrates. acs.org

Fatty Acid Synthase Components: The individual enzymes of the FAS complex show varying specificity for the chain length of the acyl-ACP intermediates. For example, some dehydratases are more active on short-chain substrates, while others prefer intermediate or long-chain ones. ebi.ac.uk The difference between synthases that produce straight-chain versus branched-chain fatty acids often lies in the substrate specificity of the enzyme that catalyzes the initial condensation reaction. wikipedia.org

Desaturases: These enzymes are highly specific, recognizing fatty acids of a particular chain length and introducing a double bond at a precise location with a defined stereochemistry. nih.govnih.gov

Thioesterases: The enzymes responsible for cleaving the completed fatty acid from the ACP also display chain-length specificity, providing a mechanism to terminate synthesis and release fatty acids of a particular size, such as the 14-carbon tetradecanoate. exeter.ac.uk

This enzymatic specificity ensures the controlled production of a diverse range of fatty acids required by the cell.

Interactive Data Table: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Function in Pathway |

| Fatty Acid Synthase (FAS) System | Type II FAS enzymes | Acetyl-CoA, Malonyl-CoA, Acyl-ACP | Tetradecanoyl-ACP | Catalyzes the iterative elongation of the fatty acid chain to 14 carbons. wikipedia.orgresearchgate.net |

| Dehydratase | 3-Hydroxyacyl-ACP dehydratase (FabZ) | (3R)-3-hydroxytetradecanoyl-ACP | trans-2-Tetradecenoyl-ACP, H₂O | Introduces the C2-C3 double bond via dehydration. nih.govebi.ac.uk |

| Desaturase | Δ9-Desaturase | Stearic acid (18:0) | Oleic acid (18:1) | Introduces double bonds at specific positions other than C2 (contextual example). wikipedia.orgwikipedia.org |

| Thioesterase | FatB1 (from C. camphora) | C14 Acyl-ACP | Tetradecanoic acid, ACP | Terminates chain elongation by releasing the 14-carbon fatty acid. exeter.ac.uk |

Role in Intercellular and Inter Kingdom Signaling

2-Tetradecenoic Acid as a Diffusible Signaling Factor (DSF) in Microbial Systems

As a member of the DSF family, this compound is a cell-to-cell communication molecule that orchestrates collective behaviors in bacteria. nih.govmdpi.com In the plant pathogen Xylella fastidiosa, this molecule, also referred to as XfDSF, is a key signal in its cell-density-dependent regulatory network. nih.govucc.ie The production and perception of this compound and other related DSF molecules allow the bacterial population to assess its density and collectively switch between different modes of life, such as from living in an insect vector to colonizing a plant host. nih.gov

Quorum sensing (QS) is a process of bacterial cell-to-cell communication that involves the production, detection, and response to extracellular signaling molecules. nih.gov this compound is a QS signal that allows bacteria like Xylella fastidiosa to regulate gene expression in a cell-density-dependent manner. nih.gov This regulation is critical for the pathogen's life cycle, influencing its ability to adapt to different environments. nih.gov By producing and sensing this compound, the bacterial community can coordinate its activities, ensuring that certain genes are expressed only when the population is large enough to make the action effective. nih.govnih.gov

The expression of virulence factors—molecules that enable a pathogen to infect and cause disease in a host—is tightly controlled by DSF signaling. In Xylella fastidiosa, this compound signaling is directly linked to the regulation of its virulence. nih.govucc.ie The DSF signaling system controls the expression of genes responsible for host colonization and disease development. nih.gov The production of this compound is part of a complex regulatory network that ensures virulence factors are produced at the appropriate time during the infection process. nih.gov Functional homologues of this signaling system are known to regulate the production of virulence factors in other bacteria as well. nih.gov

Biofilms are structured communities of microbial cells enclosed in a self-produced polymeric matrix, and their formation is a key aspect of many bacterial lifestyles. nih.govbinghamton.edu DSF signaling molecules, including this compound, play a pivotal role in the lifecycle of biofilms. researchgate.net In Xylella fastidiosa, this compound signaling influences aggregation, a critical step in biofilm formation. nih.gov While some DSFs promote biofilm formation, others can induce biofilm dispersion, a process where bacteria are released from the mature biofilm to colonize new surfaces. nih.govnih.gov This dynamic control over biofilm morphogenesis and dispersion is crucial for bacterial survival and dissemination. nih.govnih.gov Although the specific role of this compound in dispersion is less detailed, other closely related DSF molecules are well-known inducers of this process across a wide range of bacteria and even fungi. nih.govnih.gov

The synthesis and perception of this compound are managed by a specialized set of proteins. The key enzyme responsible for its production is RpfF. nih.govnih.gov The perception of the DSF signal is typically handled by a two-component signal transduction system, exemplified by the RpfC-RpfG system. researchgate.net

RpfF : This protein is the synthase that produces this compound. nih.gov In Xylella fastidiosa, the rpfF gene is essential for the synthesis of this DSF molecule. nih.govnih.gov

RpfC : This is a sensor histidine kinase, a protein embedded in the bacterial cell membrane. It has a sensory input domain that detects the presence of DSF molecules like this compound in the extracellular environment. nih.gov

RpfG : This is a response regulator. When RpfC detects the DSF signal, it initiates a phosphorylation cascade (a phosphorelay) that ultimately activates RpfG. Activated RpfG then controls the levels of the intracellular second messenger, cyclic-di-GMP, which in turn regulates downstream genes controlling virulence and biofilm formation. researchgate.net

This RpfF/RpfCG pathway represents a conserved mechanism for DSF-mediated signaling in several Gram-negative bacteria. nih.govresearchgate.net

Interspecies and Inter-kingdom Communication Mediated by this compound

The influence of this compound and its DSF relatives extends beyond single-species populations. There is evidence of both interspecies and inter-kingdom communication. nih.govucc.ie

Interspecies Communication : Different bacterial species produce structurally similar but distinct DSF molecules. For example, Xanthomonas campestris produces cis-11-methyl-2-dodecenoic acid, while Burkholderia cenocepacia produces cis-2-dodecenoic acid. nih.govnih.gov While a species is typically most responsive to its own primary DSF signal, it can often sense and respond to signals produced by other species. nih.gov For instance, the this compound from Xylella fastidiosa is a functional homologue of the DSFs from Xanthomonas and Burkholderia, and they can all regulate biofilm formation and virulence, indicating a level of cross-talk between these bacteria. nih.gov However, this communication is nuanced; Xylella fastidiosa is more responsive to its own signal than to that of Xanthomonas campestris, and vice-versa. nih.gov

Inter-kingdom Communication : The communication mediated by fatty acid signals is not restricted to the bacterial domain. Oxidized fatty acids are recognized as ancient signaling molecules that are ideal candidates for inter-kingdom communication. mdpi.comresearchgate.net While direct evidence for this compound in inter-kingdom signaling is still emerging, other DSF family members, like cis-2-decenoic acid, can induce biofilm dispersion in the pathogenic yeast Candida albicans, demonstrating a clear instance of bacteria-fungi communication. nih.govnih.gov Furthermore, the expression of the Xylella RpfF enzyme in plants leads to the production of this compound and reduces the virulence of bacterial pathogens, suggesting a complex interaction between the bacterial signal and the plant host's defense mechanisms. ucc.ie

Mechanistic Investigations of this compound's Cellular Impact in Model Systems

While the precise molecular mechanisms of how this compound impacts cellular functions are still under investigation, studies on closely related DSF molecules in other model systems provide significant insights. In several intestinal pathogens, long-chain fatty acids, including DSFs, repress virulence through direct interaction with transcriptional regulators. sc.edu

A compelling model comes from studies of a related molecule, cis-2-hexadecenoic acid (c2-HDA), in Salmonella. This DSF molecule was found to directly bind to several transcriptional activators (HilD, HilC, and RtsA) that are essential for the expression of invasion genes. researchgate.net This binding prevents the regulators from activating the genes required for host cell invasion. researchgate.net This mechanism suggests that enteric pathogens can sense the fatty acid composition of the gut environment and modulate their virulence programs accordingly. sc.eduresearchgate.net It is plausible that this compound employs a similar mechanism in Xylella fastidiosa, binding to key transcriptional regulators to control the expression of genes related to virulence and lifestyle transitions. Further research is needed to elucidate the specific protein targets and molecular interactions of this compound within its native bacterial host.

Enzymatic Interactions and Molecular Activity Profiles

Substrate Specificity and Kinetic Studies of Fatty Acyl-CoA Synthetases (FAAPs) with 2-Tetradecenoic Acid

Fatty acyl-CoA synthetases (FAAPs), also known as fatty acid activation proteins, are crucial enzymes that catalyze the conversion of free fatty acids into their metabolically active acyl-CoA esters. This activation is a prerequisite for their participation in both anabolic and catabolic pathways. The specificity of these enzymes for different fatty acids is a key determinant of their subsequent metabolic fate.

Studies utilizing purified FAAPs from Saccharomyces cerevisiae have provided detailed insights into the substrate preferences regarding various isomers of tetradecenoic acid. The yeast genome encodes at least five acyl-CoA synthetases, with four (Faa1p, Faa2p, Faa3p, and Faa4p) having been extensively characterized. nih.gov Research comparing the reactivity of these enzymes with a series of tetradecenoic acids revealed distinct specificities based on the position and configuration of the double bond.

While Faa1p and Faa2p could activate tetradecenoic acids with a trans double bond at the E4, E6, and E9 positions, and Faa3p could only utilize E9-tetradecenoic acid, none of the four tested FAAPs were able to use Ethis compound (the trans isomer of this compound) as a substrate. nih.gov Instead, Ethis compound was identified as an inhibitor of these enzymes, highlighting a critical aspect of its molecular activity. nih.gov

The preference of FAAPs for specific fatty acids is a critical regulatory point in lipid metabolism. For instance, Faa1p and Faa4p are primarily involved in activating imported fatty acids, whereas Faa2p acts on endogenous fatty acid pools. nih.gov The inability of these enzymes to activate this compound suggests that its primary interaction is not as a substrate for entry into metabolic pathways but rather as a modulator of enzyme activity.

| Enzyme | Role in Yeast | Substrate Activity with Ethis compound |

| Faa1p | Activation of imported fatty acids | No detectable activity nih.gov |

| Faa2p | Activation of endogenous fatty acids | No detectable activity nih.gov |

| Faa3p | Fatty acid activation | No detectable activity nih.gov |

| Faa4p | Activation of imported fatty acids | No detectable activity nih.gov |

Mechanistic Studies of Enzyme Inhibition by this compound and Its Analogs

Further investigation into the interaction between Ethis compound and yeast fatty acyl-CoA synthetases revealed its role as an inhibitor. Among the enzymes tested, Faa2p demonstrated the highest sensitivity to inhibition by Ethis compound, with a measured IC50 value of 2.6 ± 0.2 µM. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, indicating a significant inhibitory potential for Ethis compound against Faa2p.

The mechanism of inhibition can be further understood by examining structurally similar compounds. Triacsin C, a potent inhibitor of acyl-CoA synthetases, possesses trans double bonds at positions that correspond to those in E2-, E5-, and E7-tetradecenoic acids. nih.gov This structural similarity suggests a shared mechanism of interaction with the enzyme's active site. Triacsin C is a powerful inhibitor of Faa2p, exhibiting competitive inhibition with respect to the fatty acid substrate, with a Ki (inhibition constant) of 15 ± 1 nM. nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the same active site on the enzyme as the substrate, thereby preventing the substrate from binding. worthington-biochem.com

The potent and selective inhibition of Faa2p by Triacsin C, which shares structural motifs with Ethis compound, suggests that the α,β-unsaturated carbonyl group in Ethis compound is a key feature for its inhibitory activity. nih.gov This structural element is critical for molecular recognition within the active site of specific FAAP isoforms. nih.gov

| Inhibitor | Target Enzyme | Inhibition Metric | Type of Inhibition |

| Ethis compound | Faa2p | IC50 = 2.6 ± 0.2 µM nih.gov | Not specified, but acts as an inhibitor |

| Triacsin C | Faa2p | Ki = 15 ± 1 nM nih.gov | Competitive nih.gov |

| Triacsin C | Faa4p | Ki = 2 µM nih.gov | Not specified |

| Triacsin C | Faa1p, Faa3p | IC50 > 500 µM nih.gov | Not active |

Interaction with Other Lipid Metabolic Enzymes and Associated Cellular Pathways

Once activated to its CoA ester form, (2E)-tetradecenoyl-CoA, the molecule can serve as an intermediate in various lipid metabolic pathways. It is recognized as a substrate by several key enzymes involved in fatty acid elongation and β-oxidation.

(2E)-Tetradecenoyl-CoA is a known substrate for:

Acyl-CoA Oxidases and Dehydrogenases : These enzymes catalyze the introduction of a double bond into an acyl-CoA chain, a critical step in β-oxidation. Specifically, enzymes like long-chain-acyl-CoA dehydrogenase (LCAD) and very-long-chain-acyl-CoA dehydrogenase (VLCAD) are involved in the initial dehydrogenation of fatty acyl-CoAs. umaryland.edunih.gov (2E)-Tetradecenoyl-CoA is an intermediate in this process. umaryland.edu

Trans-2-enoyl-CoA Reductase : This enzyme is involved in the elongation of fatty acids. It catalyzes the reduction of the trans-2-enoyl-CoA intermediate, such as (2E)-tetradecenoyl-CoA, to the corresponding saturated acyl-CoA. umaryland.edu

Beyond direct enzymatic processing, analogs of tetradecenoic acid have been shown to inhibit other key enzymes in lipid metabolism. For example, certain methylenehexadecenoic acids, which can be metabolized via β-oxidation to C14 derivatives, act as inhibitors of (Z)-9 desaturation of (E)-11-tetradecenoic acid in the biosynthesis of insect pheromones. nih.gov This suggests that tetradecenoic acid derivatives can interfere with desaturase enzymes, which are critical for introducing double bonds into fatty acid chains and are essential components of lipid homeostasis. nih.govmdpi.com

The interaction of this compound and its derivatives with these enzymes demonstrates its potential to influence a wide range of cellular processes. By acting as an inhibitor of fatty acid activation and a substrate in competing pathways of elongation and degradation, it can modulate the cellular pool of fatty acids and their downstream products, thereby affecting energy metabolism, membrane composition, and signaling pathways. frontiersin.orgnih.gov

Synthetic Methodologies for Research and Analog Development

Stereoselective Chemical Synthesis Approaches for 2-Tetradecenoic Acid Isomers

Control over the geometry of the carbon-carbon double bond is a critical aspect of synthesizing biologically active unsaturated fatty acids. Different isomers can elicit distinct biological responses, necessitating synthetic methods that can selectively produce either the (E)- or (Z)-isomer of this compound.

The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction, is a powerful tool for the synthesis of (Z)-α,β-unsaturated esters with high stereoselectivity. bohrium.comresearchgate.netresearchgate.net This reaction employs phosphonate (B1237965) reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in the presence of a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) and an additive such as 18-crown-6. bohrium.com The use of these reagents favors the kinetic formation of the (Z)-isomer. ic.ac.uk

A plausible synthetic route to (Z)-2-tetradecenoic acid via the Still-Gennari olefination would involve the reaction of dodecanal (B139956) with a phosphonate reagent like methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate. The reaction is typically carried out at low temperatures (e.g., -78 °C) in a solvent such as tetrahydrofuran (B95107) (THF). The resulting (Z)-methyl-2-tetradecenoate can then be hydrolyzed under basic conditions to afford the desired (Z)-2-tetradecenoic acid. The high (Z)-selectivity of this method makes it particularly valuable for accessing this specific isomer for research purposes. nih.gov

Table 1: Key Reagents and Conditions for Still-Gennari Olefination

| Component | Role | Example |

| Aldehyde | Carbonyl component | Dodecanal |

| Phosphonate Reagent | Provides the α,β-unsaturated ester backbone | Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate |

| Base | Deprotonates the phosphonate reagent | Potassium hexamethyldisilazide (KHMDS) |

| Additive | Sequesters the cation to enhance reactivity | 18-crown-6 |

| Solvent | Reaction medium | Tetrahydrofuran (THF) |

While the double bond at the C2 position does not introduce a chiral center in the parent molecule, the synthesis of enantiomerically pure derivatives or analogs of this compound with chiral centers at other positions is of significant interest for studying stereospecific biological interactions. General methods for the enantioselective synthesis of related chiral α,β-unsaturated acids can be adapted for this purpose. wikipedia.orgrsc.orgnih.gov

One common approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For the synthesis of a chiral this compound derivative, a chiral auxiliary could be appended to the carboxylic acid precursor, followed by a stereoselective reaction to introduce the desired chiral center.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, enantioselective hydrogenation of a suitable precursor containing a trisubstituted double bond could be employed to establish a chiral center. acs.orgamanote.com Rhodium- and ruthenium-based catalysts with chiral ligands have proven effective in such transformations. The development of organocatalysis has also provided new avenues for the enantioselective synthesis of chiral carbonyl compounds, which can serve as precursors to enantiomerically pure fatty acid analogs.

Biosynthetic Mimicry and Chemo-enzymatic Synthesis for Research Material Production

Nature's own machinery for fatty acid synthesis provides a blueprint for developing efficient and selective methods for producing this compound. Biosynthetic pathways for unsaturated fatty acids typically involve a series of enzymatic reactions, including desaturation and elongation steps. libretexts.orgwikipedia.orgfrontiersin.orgcsun.eduaocs.org

In many organisms, the introduction of a double bond into a saturated fatty acid is catalyzed by fatty acid desaturase enzymes. frontiersin.org A chemo-enzymatic approach to this compound could involve using a desaturase enzyme that acts on a tetradecanoyl substrate. This method offers the potential for high regio- and stereoselectivity under mild reaction conditions.

Lipases are another class of enzymes that have been extensively used in the synthesis of fatty acid derivatives. researchgate.netmdpi.comnih.gov These enzymes can catalyze esterification, transesterification, and hydrolysis reactions with high specificity. researchgate.net For instance, a lipase (B570770) could be used to selectively esterify a precursor diol at one position, allowing for the chemical modification of the other hydroxyl group and subsequent elaboration to this compound. This combination of enzymatic and chemical steps allows for the construction of complex fatty acid molecules that may be difficult to access through purely chemical or biological methods.

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

| Stereoselective Chemical Synthesis | High control over stereochemistry, broad substrate scope. | Often requires harsh reaction conditions, may produce stoichiometric waste. |

| Chiral Auxiliary-Based Synthesis | Well-established, predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | High enantioselectivity with low catalyst loading. | Catalyst development can be challenging, may require optimization for specific substrates. |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzymes may have limited substrate scope and stability. |

Design and Synthesis of Labeled Analogs (e.g., isotopically labeled) for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for elucidating its metabolic fate and mechanism of action. The incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) allows for the tracking of the molecule in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. oup.combiorxiv.orgoup.comresearchgate.net

The synthesis of deuterium-labeled this compound can be achieved through various methods. researchgate.netprinceton.eduresearchgate.net One common strategy is the use of deuterated reagents in a synthetic sequence. beilstein-journals.org For example, to introduce deuterium at specific positions in the alkyl chain, a deuterated building block can be incorporated early in the synthesis. Another approach is through hydrogen-isotope exchange reactions, where protons in the target molecule are replaced with deuterons under specific catalytic conditions. researchgate.net A synthetic route to a deuterated analog of this compound could involve the reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄) or catalytic deuteration using deuterium gas (D₂). nih.gov

Carbon-13 labeling can be achieved by using ¹³C-enriched starting materials. nih.gov For instance, to label the carboxylic acid carbon, one could use potassium cyanide with a ¹³C-labeled carbon (K¹³CN) in a reaction sequence that introduces the carboxyl group. nih.gov To label other positions in the carbon backbone, ¹³C-labeled alkyl halides or other precursors can be employed in coupling reactions to build up the fatty acid chain. nih.gov These labeled analogs are essential for quantitative metabolic flux analysis and for tracing the incorporation of this compound into more complex lipids.

Advanced Analytical Techniques for Comprehensive Characterization in Research Matrices

Chromatographic Separation and Mass Spectrometric Identification of 2-Tetradecenoic Acid

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of fatty acids like this compound. This combination leverages the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the profiling of fatty acids, including this compound, in lipidomics research. wiley.commdpi.comnih.gov Due to the low volatility of free fatty acids, a derivatization step is required prior to analysis. The most common approach is the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs). schebb-web.degcms.cz

The analytical process involves the extraction of total lipids from a biological sample, followed by a transesterification or esterification reaction to produce FAMEs. schebb-web.de These derivatives are then injected into the GC system, where they are separated on a long capillary column. Separation is primarily based on the boiling points and polarity of the FAMEs. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification. lipidmaps.org

Fatty acid profiling by GC-MS is highly specific and has been widely applied in various research fields, such as the differentiation and identification of bacteria based on their unique fatty acid compositions. wiley.comgcms.cz While electron ionization (EI) is commonly used, it can cause extensive fragmentation, which is useful for structural analysis but may reduce sensitivity. lipidmaps.org Negative chemical ionization (NCI) offers an alternative that can enhance sensitivity for certain derivatives. lipidmaps.org

High-performance liquid chromatography (HPLC) offers several advantages over GC, particularly for the analysis of thermally labile compounds and for the resolution of isomers. oup.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis, separating molecules based on their hydrophobicity. aocs.org In this technique, fatty acids are separated by both chain length and degree of unsaturation. aocs.org The introduction of a double bond reduces the effective chain length, causing unsaturated fatty acids to elute earlier than their saturated counterparts of the same carbon number. aocs.org

HPLC is particularly powerful for resolving positional and geometric (E/Z or cis/trans) isomers of this compound, a task that can be challenging for standard GC methods. nih.govjsbms.jp By carefully selecting the column (e.g., C18) and optimizing the mobile phase composition, it is possible to achieve baseline separation of various isomers. nih.govresearchgate.net The elution order of unsaturated fatty acid isomers in RP-HPLC can be influenced by the position of the double bond relative to the terminal (omega) carbon. jsbms.jp For detection, ultraviolet (UV) detectors are commonly used, with unsaturated fatty acids being detectable at low wavelengths (around 192-210 nm). nih.gov The non-destructive nature of HPLC also allows for the collection of fractions for further analysis or for micropreparative purification of specific isomers. oup.comaocs.org

One study detailed a specific gradient method for the separation of E and Z isomers of this compound, illustrating the capability of HPLC in resolving geometric isomers. researchgate.net

| Time (min) | % Acetonitrile | % Water with 0.1% TFA |

|---|---|---|

| 0 | 50 | 50 |

| 20 | 100 | 0 |

| 22 | 100 | 0 |

| 25 | 50 | 50 |

Optimized Sample Preparation and Derivatization Protocols for Biological Matrices (e.g., transesterification, TMSH)

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound from complex biological matrices like plasma, tissues, or cells. nih.govresearchgate.net The primary goals are to efficiently extract the lipids, isolate the fatty acid fraction, and remove interfering substances that could compromise the analysis. uab.edunih.gov

Lipid extraction is typically the first step, often employing solvent mixtures like chloroform/methanol (Folch or Bligh and Dyer methods) or methyl tert-butyl ether (MTBE)/methanol to separate lipids from other cellular components. schebb-web.deresearchgate.net Following extraction, the fatty acids must be converted into a form suitable for analysis, particularly for GC-MS. This chemical modification is known as derivatization. gcms.cz

Transesterification is a widely used derivatization method that converts esterified fatty acids (in triglycerides, phospholipids (B1166683), etc.) and free fatty acids into fatty acid methyl esters (FAMEs). nih.gov This can be achieved under acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed transesterification, often using methanolic HCl or boron trifluoride (BF3) in methanol, is effective for all lipid types. schebb-web.de Base-catalyzed transesterification, using reagents like sodium methoxide, is faster but may be less effective for free fatty acids. schebb-web.denih.gov

Trimethylsulfonium hydroxide (TMSH) is another prominent derivatization reagent that facilitates rapid and efficient methylation. schebb-web.de The reaction with TMSH involves a base-catalyzed transesterification followed by pyrolysis in the hot GC injection port. nih.govresearchgate.net A significant advantage of TMSH is its suitability for automated, high-throughput online derivatization systems. nih.govbohrium.comnih.gov In such systems, a robotic autosampler mixes the sample with TMSH immediately before injection into the GC-MS, which reduces sample handling, minimizes analysis time, and can improve data reproducibility. bohrium.comnih.gov However, some studies have noted that TMSH can lead to insufficient derivatization for certain polyunsaturated fatty acids compared to other methods. schebb-web.de

| Reagent | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Methanolic HCl | Acid-catalyzed | Suitable for all lipid classes (FFA, PL, TG, CE) | Can be a slower reaction requiring heat |

| Boron Trifluoride (BF3) | Acid-catalyzed | Commonly used and effective for many lipids | May be inefficient for cholesterol esters (CE) and triacylglycerols (TG) |

| TMSH | Base-catalyzed transesterification & pyrolysis | Rapid, simple, suitable for automation | May be inefficient for polyunsaturated fatty acids (PUFA) and free fatty acids (FFA) |

| Potassium Hydroxide (KOH) | Base-catalyzed | Effective for transesterification of glycerolipids | Fails to derivatize free fatty acids (FFA) |

Quantitative Methodologies and Standardization in Academic Fatty Acid Profiling

Accurate quantification of this compound is essential for understanding its concentration and changes in response to various biological stimuli. The gold standard for quantitative analysis in mass spectrometry-based methods is the use of internal standards. lipidmaps.org

The stable isotope dilution method is a highly precise approach where a known amount of an isotopically labeled version of the analyte (e.g., deuterium-labeled this compound) is added to the sample at the beginning of the preparation process. lipidmaps.org This internal standard has nearly identical chemical and physical properties to the target analyte and will be affected similarly by extraction inefficiencies, derivatization yield, and instrument variability. By measuring the ratio of the signal from the native analyte to the isotopically labeled standard, a highly accurate and precise quantification can be achieved. lipidmaps.org If a specific labeled standard is unavailable, a structurally similar compound, such as an odd-chain fatty acid that is not naturally present in the sample, can be used.

To determine the absolute concentration, a calibration curve is constructed. This involves preparing a series of standard solutions containing the analyte at known concentrations, along with a fixed amount of the internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration of the standard solutions. The concentration of the analyte in an unknown sample can then be determined by measuring its response ratio and interpolating from this curve. Method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). researchgate.netnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of Minor Isomers

While standard GC-MS and HPLC can identify and separate many fatty acids, the unambiguous structural elucidation of minor or novel isomers of this compound often requires more advanced spectroscopic techniques. These methods are critical for determining the precise location and geometry (cis/trans) of the double bond.

Advanced tandem mass spectrometry (MS/MS) techniques can provide detailed structural information. Methods such as ultraviolet photodissociation (UVPD) have been used to localize double bonds in monounsaturated and polyunsaturated fatty acids. nih.gov Another powerful strategy involves chemical derivatization prior to MS analysis. For example, the fatty acid double bond can be epoxidized using meta-chloroperoxybenzoic acid (m-CPBA). Subsequent fragmentation of the derivatized fatty acid in the mass spectrometer yields specific ions that reveal the original position of the double bond. This approach has also been shown to help differentiate between cis and trans isomers. nih.gov

High-resolution nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for structural elucidation. mdpi.comjchps.com Unlike mass spectrometry, NMR is a non-destructive technique that provides detailed information about the chemical environment of each atom in the molecule. mdpi.com

¹H NMR: The chemical shifts and coupling constants of the protons around the double bond are distinct for cis and trans isomers, allowing for unambiguous assignment of the double bond geometry.

¹³C NMR: The chemical shifts of the carbon atoms involved in the double bond (olefinic carbons) are highly sensitive to their position along the fatty acid chain. This allows for the precise determination of the double bond's location, differentiating this compound from other tetradecenoic acid isomers (e.g., 9-tetradecenoic acid). mdpi.com

Together, these advanced MS and NMR techniques provide a powerful toolkit for the complete structural characterization of this compound and its isomers, even when they are present as minor components in complex lipid mixtures. mdpi.comresearchgate.net

Investigation of 2 Tetradecenoic Acid Derivatives and Structural Analogs

Structure-Activity Relationship (SAR) Studies of Modified 2-Tetradecenoic Acid Structures

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound molecule influence its biological effects. These studies involve synthesizing various analogs and evaluating their potency and specificity against biological targets.

Modifications to the fatty acid chain, such as the introduction of hydroxyl, bromo, or fluoro groups at specific positions, or the incorporation of oxygen atoms into the chain, have demonstrated significant impacts on activity. For instance, certain derivatives of myristic acid (tetradecanoic acid), a saturated analog, have been investigated for their biological activities. Derivatives like 2-hydroxymyristoyl-CoA, 2-bromomyristoyl-CoA, and 2-fluoromyristoyl-CoA have shown competitive inhibition of N-myristoyltransferase (NMT), with Ki values ranging from 45 nM to 450 nM researchgate.nettandfonline.com. Specifically, 2-bromo tetradecanoic acid exhibited potent antifungal activity against various fungal strains, including Saccharomyces cerevisiae (MIC = 10 μM), Candida albicans (MIC = 39 μM), Cryptococcus neoformans (MIC = 20 μM), and Aspergillus niger (MIC < 42 μM) researchgate.nettandfonline.com.

The presence and position of a double bond are also critical for activity. For example, (Z)-2-tetradecenoic acid (EDSF) and its methylated analogs, (Z)-13-methyl-2-tetradecenoic acid (FDSF) and (Z)-12-methyl-2-tetradecenoic acid (GDSF), are identified as members of the Diffusible Signal Factor (DSF) family. These unsaturated fatty acids play a role in bacterial cell-cell communication, with FDSF showing higher activity than GDSF and EDSF lew.ro. The α,β-unsaturated double bond is a key determinant of DSF activity lew.ronih.gov.

Studies on saturated fatty acids (SFAs) like palmitic, myristic, and stearic acids have indicated that they can negatively regulate the cellular response to DNA damage. Pretreatment with these SFAs led to reduced accumulation of p53, diminished induction of p21 and Bax, and impaired activation of Chk1 in primary cells, suggesting they might promote cell transformation and tumor progression plos.org. Conversely, unsaturated fatty acid esters generally display better radical-scavenging activity compared to their saturated counterparts acs.org. Quantitative structure-activity relationship (QSAR) studies on fatty acid derivatives have also established models correlating structural features with antimicrobial activity, highlighting monoglycerides (B3428702) of fatty acids as particularly potent nih.gov.

Table 1: Biological Activity of Myristic Acid Derivatives

| Compound Name | Target/Activity | Metric (Value) | Reference |

| 2-hydroxymyristoyl-CoA | NMT Inhibition | Ki = 45 nM | researchgate.nettandfonline.com |

| 2-bromomyristoyl-CoA | NMT Inhibition | Ki = 450 nM | researchgate.nettandfonline.com |

| 2-fluoromyristoyl-CoA | NMT Inhibition | Ki = 200 nM | researchgate.nettandfonline.com |

| 2-bromo tetradecanoic acid | Antifungal (S. cerevisiae) | MIC = 10 μM | researchgate.nettandfonline.com |

| 2-bromo tetradecanoic acid | Antifungal (C. albicans) | MIC = 39 μM | researchgate.nettandfonline.com |

| 2-bromo tetradecanoic acid | Antifungal (C. neoformans) | MIC = 20 μM | researchgate.nettandfonline.com |

| 2-bromo tetradecanoic acid | Antifungal (A. niger) | MIC < 42 μM | researchgate.nettandfonline.com |

| 11-oxatetradecanoic acid | Trypanosome Inhibition | >99% inhibition (24h) | researchgate.nettandfonline.com |

| 3-fluoro-13-oxatetradecanoic acid | HIV-1 Production Inhibition | ID50 = 1-5 μM | researchgate.nettandfonline.com |

| (Z)-2-tetradecenoic acid (EDSF) | DSF Activity | Moderate | lew.ronih.gov |

| (Z)-13-methyl-2-tetradecenoic acid | DSF Activity | High | lew.ro |

| (Z)-12-methyl-2-tetradecenoic acid | DSF Activity | High | lew.ro |

Exploration of Derivatives as Molecular Tools for Modulating Specific Biological Pathways

Fatty acids and their derivatives serve as versatile molecular tools for modulating a wide array of biological pathways, influencing cellular functions from membrane dynamics to inflammatory responses and bacterial communication.

Fatty acids (FAs) are recognized as critical signaling molecules that can act as second messengers and cellular modulators. They influence signal transduction by altering membrane fluidity, lipid raft structures, and modulating the activity of various cellular components, including protein kinases, G-proteins, adenylate cyclases, and ion channels nih.govresearchgate.netnih.govnih.gov. Polyunsaturated fatty acids (PUFAs) and their derivatives, such as eicosanoids and resolvins, are particularly noted for their roles in inflammatory and immune responses, often suppressing pro-inflammatory pathways like NF-κB nih.govplos.orgaai.org.

In the realm of bacterial signaling, derivatives of this compound, specifically the DSF family members like (Z)-2-tetradecenoic acid, function as Diffusible Signal Factors (DSFs). These molecules regulate gene expression related to bacterial attachment and biofilm formation, thereby influencing virulence and interspecies communication lew.ronih.govnih.gov. For instance, 2(Z)-tetradecenoic acid has been shown to induce the expression of hemagglutinin-like protein genes (hxfA and hxfB) in Xylella fastidiosa, impacting cell-cell aggregation and surface adhesion nih.gov.

Furthermore, fatty acids can trigger specific signaling pathways involved in processes like hormone secretion. For example, medium- to long-chain fatty acids, including dodecanoic acid, can induce a rise in intracellular calcium ([Ca2+]i) in enteroendocrine cells, which is presumed to occur through membrane-bound receptors or intracellular sites, ultimately affecting cholecystokinin (B1591339) (CCK) secretion nih.gov. Fluorescent fatty acid analogs are also employed as probes to study lipid metabolism and signaling, offering insights into membrane properties and enzymatic activities thermofisher.comthermofisher.com.

Design and Synthesis of Enzyme Inhibitors Based on this compound Scaffolds

The this compound scaffold and related fatty acid structures serve as valuable starting points for the design and synthesis of enzyme inhibitors targeting various biological processes.

As mentioned previously, derivatives of myristic acid have been developed as inhibitors of N-myristoyltransferase (NMT), an enzyme critical for the biological function of cellular and viral proteins researchgate.nettandfonline.commdpi.com. Compounds such as 2-hydroxymyristoyl-CoA, 2-bromomyristoyl-CoA, and 2-fluoromyristoyl-CoA exhibit competitive inhibition of NMT researchgate.nettandfonline.com. Other fatty acid derivatives have shown activity against different enzymes; for instance, 11-oxatetradecanoic acid has demonstrated inhibitory effects on trypanosomes researchgate.nettandfonline.com, and certain fluoro-substituted analogs have shown efficacy against HIV-1 production researchgate.nettandfonline.com.

Research into fatty acid biosynthesis enzymes has also yielded inhibitors. Enzymes like FabI, FabH, and KasA, which are essential for bacterial fatty acid synthesis, are targets for antimicrobial drug development, with various structural classes identified as inhibitors mdpi.comnih.gov. Acyl-CoA derivatives have also been investigated for their inhibitory effects on lipoxygenase isozymes, enzymes involved in inflammatory lipid mediator production mdpi.com.

More specifically, derivatives based on N-alkanoyl tyramine (B21549) scaffolds have been synthesized and evaluated as inhibitors of the STS enzyme. Compounds incorporating longer hydrophobic carbon chains, such as dodecanoyl or tetradecanoyl groups, and functional groups like dihydrogen phosphate (B84403) or dimethylphosphate, have shown enhanced inhibitory activity. For example, compound 5c (4-(2-tetradecanoylamino-ethyl)-phenyl dihydrogen phosphate) exhibited an IC50 value of 11.17 μM, while compound 4a (4-(2-dodecanoylamino-ethyl)-phenyl dimethylphosphate) demonstrated a significantly lower IC50 of 0.39 μM against the STS enzyme rsc.org.

Table 2: Enzyme Inhibition by Fatty Acid Derivatives

| Compound Name | Target Enzyme | Activity Metric | Value | Reference |

| 2-hydroxymyristoyl-CoA | NMT | Ki | 45 nM | researchgate.nettandfonline.com |

| 2-bromomyristoyl-CoA | NMT | Ki | 450 nM | researchgate.nettandfonline.com |

| 2-fluoromyristoyl-CoA | NMT | Ki | 200 nM | researchgate.nettandfonline.com |

| 11-oxatetradecanoic acid | Trypanosomes | Inhibition | >99% (24h) | researchgate.nettandfonline.com |

| 3-fluoro-13-oxatetradecanoic acid | HIV-1 | ID50 | 1-5 μM | researchgate.nettandfonline.com |

| Compound 5c (4-(2-tetradecanoylamino-ethyl)-phenyl dihydrogen phosphate) | STS Enzyme | IC50 | 11.17 μM | rsc.org |

| Compound 4a (4-(2-dodecanoylamino-ethyl)-phenyl dimethylphosphate) | STS Enzyme | IC50 | 0.39 μM | rsc.org |

Analogs as Probes for Receptor Binding and Signal Transduction Studies

Analogs of fatty acids, particularly those modified with fluorescent tags or other detectable moieties, are invaluable as probes for investigating receptor binding and elucidating signal transduction mechanisms. Fatty acids themselves are intrinsically involved in signal transduction, acting as modulators and messengers that influence a wide array of cellular events nih.govresearchgate.netnih.govnih.gov.

Fluorescent fatty acid analogs, such as those based on BODIPY, NBD, pyrene, or dansyl fluorophores, can be synthesized and incorporated into lipid structures or used directly. These probes are sensitive to the microenvironment within cell membranes, providing insights into membrane fluidity, lipid domain formation, and structural perturbations caused by proteins or other molecules thermofisher.com. For example, pyrene-labeled fatty acids have been used in studies of membrane fusion and lipid domain detection thermofisher.com.

These fatty acid analogs can be incorporated into phospholipids (B1166683), serving as substrates for phospholipases or as tools to monitor lipid metabolism and signaling pathways thermofisher.comthermofisher.com. By tracking the distribution and behavior of these labeled analogs, researchers can gain a deeper understanding of how fatty acids interact with cellular components, activate signaling cascades (e.g., involving protein kinases or calcium fluxes), and modulate cellular responses nih.govresearchgate.netnih.govnih.govnih.gov. PUFA-derived signaling molecules are also key in modulating inflammatory pathways and T-cell signaling, making their analogs useful for studying immune responses aai.org.

Semi-synthetic and Total Synthesis of Novel Research Probes and Biomimetic Compounds

The synthesis of novel research probes and biomimetic compounds based on this compound and its analogs employs sophisticated chemical and chemo-enzymatic strategies. These methods aim to create molecules that mimic natural processes or serve as specific tools for biological investigation.

The synthesis of DSF family members, such as (Z)-2-tetradecenoic acid, has been achieved through straightforward chemical routes, typically involving two steps starting from the corresponding tetradecanal (B130844) or its homologues lew.ro. This process allows for the confirmation of molecular structures and the generation of pure compounds for biological assays.

More complex synthetic endeavors include the chemo-enzymatic synthesis of natural product analogs. These approaches integrate enzymatic transformations with chemical steps to build intricate molecular scaffolds. For instance, the synthesis of saframycin analogs has involved modifying the fatty acyl chain length of synthetic substrates used in enzymatic processes, demonstrating how biosynthetic pathways can be leveraged for creating diverse molecular structures with enhanced properties, such as superior DNA alkylation capabilities oup.combeilstein-journals.org.

Biomimetic total synthesis strategies are also employed to construct molecules that emulate natural biosynthetic pathways. These methods often involve key steps like oxidative cyclization or radical anion chemistry to assemble complex structures, including those with fatty acid side chains, which are relevant for understanding natural product formation and for generating novel research probes dntb.gov.uaresearchgate.netrsc.org. The synthesis of fluorescent phospholipids from fluorescent fatty acid precursors is another example of creating specialized research tools thermofisher.com.

Future Research Trajectories and Emerging Academic Avenues

Unraveling Undiscovered Metabolic Fates and Enzymatic Pathways of 2-Tetradecenoic Acid

The complete metabolic network for this compound is not yet fully mapped. While general fatty acid metabolism involves processes like β-oxidation, desaturation, and elongation, the specific enzymes that act on this compound and its subsequent metabolic products are areas ripe for investigation. creative-proteomics.comwikipedia.org

Future research should focus on identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound. The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bond at an unusual position. britannica.com For this compound, this would involve a specific enoyl-CoA isomerase or a reductase to convert the molecule into a suitable substrate for the standard β-oxidation spiral. Identifying these specific enzymes will be a critical first step.

Furthermore, the potential for this compound to be a substrate for desaturases and elongases warrants exploration. nih.gov This could lead to the production of novel, longer-chain, or polyunsaturated fatty acids with unique biological activities. For example, desaturase enzymes are known to introduce double bonds at specific positions in the fatty acid chain, and their activity is crucial for producing essential fatty acids. nih.govacs.org Investigating whether this compound can be modified by known desaturases (e.g., Δ5, Δ6, or Δ9 desaturases) or if it requires novel enzymatic activities is a key research question. nih.govresearchgate.net The enzymatic transformation of a related compound, (Z)-11-tetradecenoic acid, has been studied using isotope labeling, a technique that could be applied to understand the desaturation of this compound. nih.gov

Deeper Mechanistic Elucidation of Signaling Networks and Downstream Effectors

There is growing evidence that fatty acids are not just metabolic intermediates but also potent signaling molecules that can regulate a wide array of cellular processes. qiagen.com A functional homolog, cis-2-decenoic acid, is known to act as a biofilm dispersion autoinducer in Pseudomonas aeruginosa and other bacteria. nih.govnih.gov Notably, cis-2-Tetradecenoic acid has been identified as a signaling molecule in Xylella fastidiosa, where it regulates virulence and aggregation. nih.gov This finding provides a strong foundation for future studies into its signaling roles in other organisms.

A primary goal for future research is to identify the specific receptors and binding proteins for this compound. Fatty acids can exert their signaling effects by binding to G-protein coupled receptors (GPCRs) on the cell surface or by interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) to modulate gene expression. nih.gov Studies on sapienic acid, a C16:1 fatty acid, have shown it can influence major signaling pathways such as EGFR and mTOR in breast cancer cells, highlighting how specific fatty acids can have profound effects on cell signaling. nih.gov It is crucial to investigate whether this compound similarly interacts with these or other signaling cascades.

Elucidating the downstream effects of this compound signaling is another critical avenue. This involves identifying the target genes whose expression is altered following receptor activation. Microarray or RNA-seq analysis of cells treated with this compound could reveal entire networks of regulated genes, providing a global view of its influence on cellular function. Oxidized fatty acids, or oxylipins, are known to be involved in complex inter-kingdom signaling, and investigating the oxidized derivatives of this compound could uncover novel roles in inflammation, immunity, and host-pathogen interactions. nih.govmdpi.com

Development of Advanced Molecular Tools for In Vitro and Ex Vivo Studies

To dissect the metabolic and signaling roles of this compound, a dedicated toolkit of molecular probes and analytical methods is required. While many tools exist for general fatty acid research, their specific application and adaptation for this compound are necessary future steps. nih.govmdpi.com

A key development will be the synthesis of tagged versions of this compound. Fluorescently labeled analogs, using fluorophores like BODIPY or NBD, would enable real-time visualization of its uptake, subcellular localization, and trafficking within live cells. thermofisher.combocsci.com These probes are invaluable for tracking the molecule's journey to different organelles, such as mitochondria or the endoplasmic reticulum, where it may be metabolized or incorporated into complex lipids. thermofisher.com Another powerful approach is the use of naturally fluorescent fatty acids, like cis-parinaric acid, or the development of probes based on acrylodan-labeled fatty acid binding proteins (ADIFAB) to measure binding kinetics and transport. nih.govnih.gov

Isotopically labeled this compound (e.g., with ¹³C or ²H) will be instrumental for metabolic flux analysis. nih.gov By tracing the path of the labeled atoms through various metabolic pathways using mass spectrometry, researchers can definitively identify its metabolic products and quantify the rates of different reactions. nih.gov Furthermore, developing photoactivatable or clickable versions of this compound would allow for the identification of its protein binding partners through covalent cross-linking and subsequent proteomic analysis, providing direct evidence of its molecular interactions. nih.gov

Integration of this compound Data into Systems Biology Models for Holistic Understanding

To achieve a comprehensive understanding of the role of this compound, the data generated from metabolic and signaling studies must be integrated into a broader systems-level context. nih.gov Genome-scale metabolic models (GSMs) offer a powerful framework for this purpose, allowing for the in-silico analysis of metabolic networks. diva-portal.orgmdpi.comnih.gov

A significant future task is the accurate curation and incorporation of this compound and its associated reactions into existing GSMs for relevant organisms. This requires standardized nomenclature and correct structural annotation to avoid ambiguity. mdpi.com Once integrated, these models can be used to simulate how fluxes through fatty acid pathways change in response to different conditions or genetic modifications, predicting the impact of this compound on the entire metabolic system. diva-portal.org

Combining these models with 'omics' datasets (e.g., transcriptomics, proteomics, metabolomics) will provide a multi-layered, holistic view. researchgate.netyoutube.com For instance, by overlaying gene expression data onto a metabolic model, researchers can understand how the regulation of enzymatic genes affects the production or consumption of this compound. Software tools designed for lipidomics data analysis, such as LipidCreator or the Fatty Acid Analysis Tool (FAAT), can facilitate the processing of complex datasets and their integration into these models. acs.orgazolifesciences.com Ultimately, this systems biology approach will enable the formulation of new, testable hypotheses about the function of this compound and its contribution to cellular physiology and disease. nih.gov

Q & A

Basic Question: What analytical techniques are recommended to characterize the purity and structural integrity of 2-Tetradecenoic acid?

Answer:

To ensure purity and structural validation, employ nuclear magnetic resonance (NMR) spectroscopy for functional group identification and carbon chain confirmation. High-performance liquid chromatography (HPLC) with UV detection can quantify purity, while mass spectrometry (MS) confirms molecular weight. Cross-validate results with melting point analysis and elemental composition testing (CHNS/O). For reproducibility, document metadata such as instrument calibration and sample preparation steps as per standardized chemical monitoring protocols .

Advanced Question: How can researchers design experiments to investigate the biological mechanisms of this compound in cellular systems?

Answer:

Use in vitro models (e.g., cancer cell lines) to assess cytotoxicity via MTT assays, and pair with molecular docking simulations to predict interactions with target proteins (e.g., lipid-metabolizing enzymes). For in vivo relevance, employ zebrafish or murine models to study systemic effects. Ensure experimental controls account for solvent interference (e.g., DMSO) and validate findings using Western blotting or qPCR for protein/gene expression analysis. Reference GHS safety protocols for handling during biological assays .

Basic Question: What strategies are effective for conducting a literature review on this compound’s physicochemical properties?

Answer:

Use Boolean search strings (e.g., "this compound AND solubility AND stability") in databases like PubMed, SciFinder, and Web of Science. Prioritize peer-reviewed studies that report experimental parameters (e.g., temperature, solvent systems) to ensure comparability. Exclude non-academic sources (e.g., commercial websites) and focus on meta-analyses or systematic reviews for trend identification .

Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

Reanalyze raw data using advanced statistical tools (e.g., multivariate regression) to identify confounding variables (e.g., impurities, assay conditions). Conduct replication studies under standardized protocols, ensuring consistency in cell lines, dosage, and exposure duration. Compare results with structurally analogous compounds (e.g., unsaturated fatty acids) to contextualize discrepancies. Critical evaluation of methodology sections in conflicting studies is essential to isolate variables .

Basic Question: What methodologies are suitable for assessing the acute toxicity of this compound in laboratory settings?

Answer:

Perform acute toxicity profiling using immortalized cell lines (e.g., HEK293) via lactate dehydrogenase (LDH) leakage assays. Follow OECD guidelines for in vitro testing, including dose-response curves and IC50 calculations. For preliminary in vivo data, use Daphnia magna or brine shrimp lethality assays. Adhere to GHS classification criteria for skin/eye irritation during handling .

Advanced Question: How can the environmental persistence of this compound be evaluated in aquatic ecosystems?

Answer:

Design microcosm experiments to simulate biodegradation under varying pH, temperature, and microbial loads. Use gas chromatography-mass spectrometry (GC-MS) to track degradation intermediates. Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Reference ecological metadata standards for data reproducibility, including sampling device specifications and preservation methods .

Basic Question: What synthetic routes optimize the yield of this compound derivatives for structure-activity studies?

Answer:

Employ catalytic methods such as palladium-mediated cross-coupling for introducing functional groups (e.g., hydroxyl or halogen moieties). Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiments (DoE) software. Characterize derivatives via Fourier-transform infrared (FTIR) spectroscopy and thin-layer chromatography (TLC). Document safety protocols for handling reactive intermediates .

Advanced Question: What biophysical techniques elucidate the interaction between this compound and membrane-bound receptors?

Answer:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics. Pair with molecular dynamics simulations to model lipid bilayer interactions. Validate findings using fluorescence anisotropy to assess membrane fluidity changes. Ensure compliance with lab safety standards for chemical storage and waste disposal .

Basic Question: How can researchers evaluate the stability of this compound under varying storage conditions?

Answer:

Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC-UV and track oxidation products using MS. Compare results with International Council for Harmonisation (ICH) guidelines for pharmaceutical compounds. Store samples in amber vials at -20°C with desiccants, as recommended in safety data sheets .

Advanced Question: What statistical approaches are robust for analyzing dose-dependent effects of this compound in multi-omics studies?

Answer:

Apply multivariate analysis (e.g., principal component analysis) to integrate transcriptomic, proteomic, and metabolomic datasets. Use Bayesian hierarchical models to account for batch effects and biological variability. Validate findings with false discovery rate (FDR) correction and pathway enrichment tools (e.g., KEGG, GO). Reference course outcomes for quantitative reasoning and error analysis in experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.